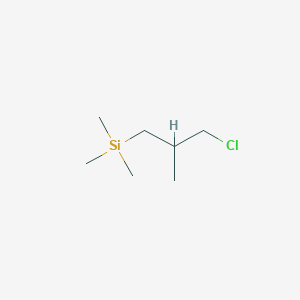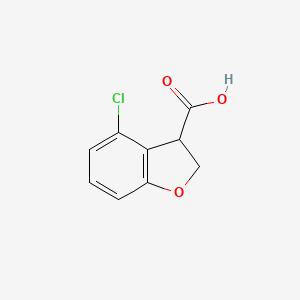
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the oxidation of furan-2-carboxylic acid using potassium permanganate . Another method involves the cyclization of o-hydroxybenzyl ketones under basic conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. Substitution reactions often require the use of nucleophiles and appropriate catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted benzofuran compounds .
Applications De Recherche Scientifique
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various benzofuran derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Similar structure with an amino group at the 4-position.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with anticancer activity .
Uniqueness
4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzofuran derivatives and contributes to its specific applications in scientific research and industry .
Propriétés
Formule moléculaire |
C9H7ClO3 |
|---|---|
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
4-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-3,5H,4H2,(H,11,12) |
Clé InChI |
PMSOHBLPRLOYCL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(O1)C=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)

![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)


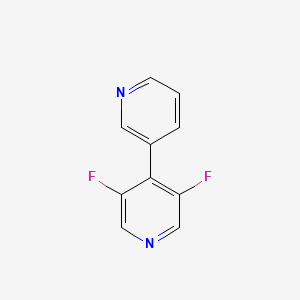

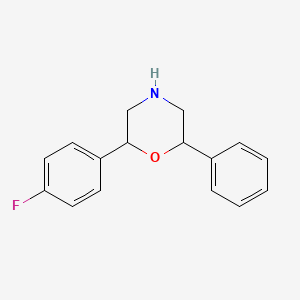
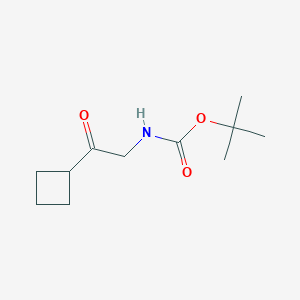
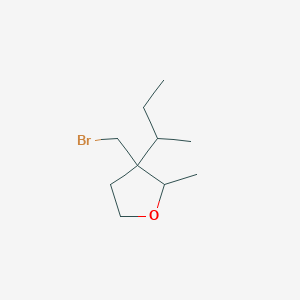
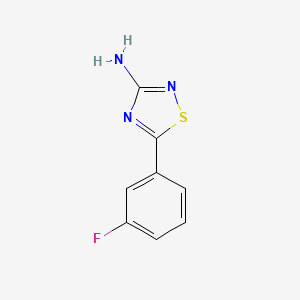
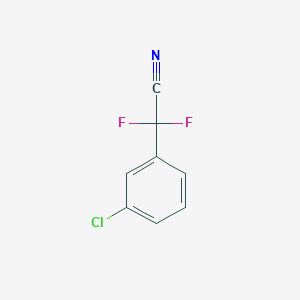
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
